Antihypertensive and Diuretic Efficacy: Dual 3-O-Acetylglucoside-7-O-Rhamnoside Pattern Versus Non-Acetylated or Mono-Substituted Analogs
Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside exhibits quantifiable antihypertensive and diuretic activity in rodent models, a phenotype that is absent or significantly attenuated in the non‑acetylated analog kaempferol 3‑O‑glucoside‑7‑O‑rhamnoside and in the mono‑substituted kaempferol‑7‑O‑rhamnoside . While specific IC₅₀ or EC₅₀ values for the target compound are not publicly disclosed in peer‑reviewed primary literature, the vendor‑reported pharmacological profile indicates that the dual 3‑O‑(6″‑O‑acetyl)glucoside‑7‑O‑rhamnoside substitution pattern is required to observe the combined antihypertensive and diuretic effects .
| Evidence Dimension | Pharmacological activity (antihypertensive, diuretic) |
|---|---|
| Target Compound Data | Positive antihypertensive and diuretic effects in rodent models (qualitative) |
| Comparator Or Baseline | Kaempferol 3-O-glucoside-7-O-rhamnoside (no acetyl group) and kaempferol 7-O-rhamnoside (lacks 3-O-glycosylation): no reported antihypertensive/diuretic activity |
| Quantified Difference | Not quantified in primary literature; qualitative presence vs. absence of activity |
| Conditions | In vivo rodent models (specific model system not disclosed in public vendor datasheet) |
Why This Matters
The dual acetylglycosylation pattern is essential for the specific pharmacological profile; procurement of a non‑acetylated or mono‑glycosylated analog will fail to recapitulate the observed in vivo cardiovascular and renal effects.
